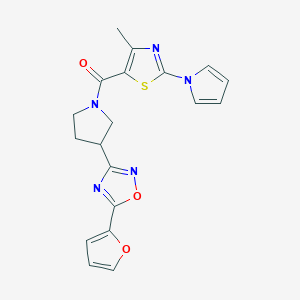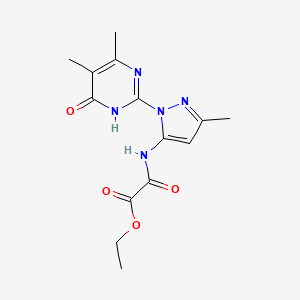![molecular formula C13H16N6O3 B2628682 2-(2,4,7,8-Tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetamide CAS No. 878735-83-2](/img/structure/B2628682.png)
2-(2,4,7,8-Tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4,7,8-Tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various diseases such as cancer and autoimmune disorders. This compound has gained significant attention in the scientific community due to its potential therapeutic benefits and the mechanism of action that it possesses.
Wissenschaftliche Forschungsanwendungen
Homogeneous and Heterogenised Catalysts
Manganese(II) complexes of imidazole-based acetamide have been synthesized and evaluated as catalysts for alkene epoxidation with H2O2. This research demonstrated that both homogeneous and supported systems could effectively catalyze alkene epoxidations, highlighting the potential of these complexes in green chemistry applications (Serafimidou, Stamatis, & Louloudi, 2008).
Antimicrobial Activities
A variety of acetamide derivatives have been synthesized and screened for their antimicrobial activities, showing that these compounds possess significant potential against both Gram-positive and Gram-negative bacteria. This research contributes to the ongoing search for new antimicrobial agents in the face of increasing antibiotic resistance (Sharma, Sharma, & Rane, 2004).
Antibacterial Agents
Derivatives of acetamide have been synthesized with the aim of discovering new antibacterial agents. The research found significant antibacterial activity, suggesting the value of these compounds in developing new treatments for bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Structural and Vibrational Properties
The synthesis and structural analysis of imidazo[1,2-a]pyridine derivatives, including detailed vibrational and crystal structure studies, highlight the role of these compounds in various chemical and pharmaceutical applications. Such research provides valuable insights into the design and optimization of new compounds with potential utility across multiple domains (Chen et al., 2021).
Directed C-H Amidation
Research into the Rh(III)-catalyzed directed ortho-amidation of 2-arylimidazoheterocycles presents a new methodology for the synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide derivatives. This innovative approach offers a straightforward pathway to a variety of compounds with potential applications in medicinal chemistry and drug development (Samanta, Mondal, Ghosh, & Hajra, 2019).
pKa Determination of Novel Derivatives
The determination of acidity constants for new acetamide derivative compounds has been conducted, revealing insights into their chemical behavior. Such studies are crucial for understanding the pharmacokinetic properties of potential drug candidates and for the design of compounds with optimized biological activity (Duran & Canbaz, 2013).
Antioxidant Activity of Coordination Complexes
Research on pyrazole-acetamide derivatives and their coordination complexes has shown significant antioxidant activity. These findings indicate the potential of these compounds in oxidative stress-related therapeutic applications (Chkirate et al., 2019).
Eigenschaften
IUPAC Name |
2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O3/c1-6-7(2)19-9-10(15-12(19)18(6)5-8(14)20)16(3)13(22)17(4)11(9)21/h5H2,1-4H3,(H2,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUPLBMHBZZYIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC(=O)N)N(C(=O)N(C3=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-6,6-dioxo-5H,7H,8H-6lambda6-thiopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2628599.png)
![N-(1,3-benzodioxol-5-yl)-3-[(2-methoxy-1-oxoethyl)amino]-2-benzofurancarboxamide](/img/structure/B2628600.png)
![(E)-2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2628601.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2628603.png)




![2-Oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B2628611.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclopropanecarboxamide](/img/structure/B2628615.png)


